molecular formula C19H27N3O B2846151 N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide CAS No. 1210733-61-1

N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide

Cat. No.: B2846151
CAS No.: 1210733-61-1
M. Wt: 313.445
InChI Key: HJRWFICRGRAWFE-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields This compound features a cyclohexyl ring substituted with a cyano group and an acetamide moiety, along with a methyl(3-phenylpropyl)amino group

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, potentially introducing additional functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

  • Biology: Its unique structure may make it useful in biological studies, such as investigating enzyme inhibition or receptor binding.

  • Medicine: The compound could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: Its chemical properties may be harnessed in various industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide exerts its effects depends on its molecular targets and pathways involved. The cyano group and the acetamide moiety may interact with specific enzymes or receptors, leading to biological or chemical activity. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide

  • N-(1-cyanocyclohexyl)benzamide

  • N-(1-cyanocyclohexyl)benzohydrazide

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-22(14-8-11-17-9-4-2-5-10-17)15-18(23)21-19(16-20)12-6-3-7-13-19/h2,4-5,9-10H,3,6-8,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRWFICRGRAWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1=CC=CC=C1)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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